molecular formula C7H6N4O B8803486 Bis-(1H-imidazol-2-YL)-methanone

Bis-(1H-imidazol-2-YL)-methanone

Cat. No. B8803486
M. Wt: 162.15 g/mol
InChI Key: GRSTVVGJSKHCCS-UHFFFAOYSA-N
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Patent
US06455702B1

Procedure details

Reaction of imidazole with bis (trichloromethyl) carbonate produces carbonyl diimidazole and crystalline imidazole hydrochloride. Insoluble imidazole hydrochloride is removed from the reaction mixture quantitatively by filtration and the carbonyl diimidazole is recovered by removing the solvent or crystallization under cooling or a combination thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](=[O:17])(OC(Cl)(Cl)Cl)OC(Cl)(Cl)[Cl:9]>>[C:6]([C:2]1[NH:1][CH:5]=[CH:4][N:3]=1)([C:2]1[NH:1][CH:5]=[CH:4][N:3]=1)=[O:17].[ClH:9].[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Type
product
Smiles
Cl.N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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